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molecular formula C13H17ClN2O B1351824 2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone CAS No. 60121-79-1

2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone

Cat. No. B1351824
M. Wt: 252.74 g/mol
InChI Key: KCVPIBOBZYTYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05789412

Procedure details

Compound 17A is prepared according to the same procedure as that for 12A, using the following reactants: chloroacetyl chloride (670 μl, 8.4 mmol), 1-(2-cyanophenyl)piperazine (1.32 g, 7 mmol), calcium carbonate (2.1 g, 21 mmol), methyl ethyl ketone (30 ml).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
670 μL
Type
reactant
Reaction Step Two
Quantity
1.32 g
Type
reactant
Reaction Step Three
Quantity
2.1 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([N:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH3:17])[CH2:7][CH2:6]1)=[O:4].ClCC(Cl)=O.C(C1C=CC=CC=1N1CCNCC1)#[N:24].C(=O)([O-])[O-].[Ca+2]>C(C(C)=O)C>[Cl:1][CH2:2][C:3]([N:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:17]#[N:24])[CH2:7][CH2:6]1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N1CCN(CC1)C1=C(C=CC=C1)C
Step Two
Name
Quantity
670 μL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
1.32 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)N1CCNCC1
Step Four
Name
Quantity
2.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)N1CCN(CC1)C1=C(C=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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